3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride

Description

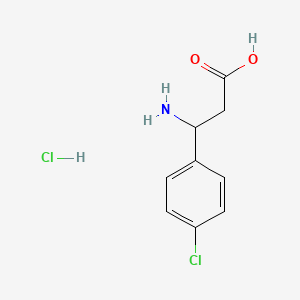

3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a β-amino acid derivative featuring a 4-chlorophenyl substituent at the β-carbon and an amino group in the same position. Its molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 250.12 g/mol (as per ester derivatives in ). The compound exists in enantiomeric forms, such as the (R)- and (S)-configurations, which influence its biological activity and interactions .

This compound is structurally characterized by:

- A 4-chlorophenyl group contributing to hydrophobic interactions and electronic effects.

- A protonated amino group (due to the hydrochloride salt), enhancing solubility in polar solvents.

- A carboxylic acid moiety enabling hydrogen bonding and ionic interactions.

Properties

IUPAC Name |

3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLYBHXRFBLXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416648 | |

| Record name | AC1NSNIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-23-8 | |

| Record name | AC1NSNIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical One-Pot Synthesis via Malonic Acid, 4-Chlorobenzaldehyde, and Ammonium Acetate

A widely reported and foundational method for synthesizing racemic 3-amino-3-(4-chlorophenyl)propanoic acid involves a one-pot condensation reaction of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux conditions.

-

- Mix malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in ethanol (1.5 L).

- Heat under reflux with vigorous stirring for approximately 8 hours.

- The reaction mixture becomes clear initially, followed by precipitate formation.

- Cool to room temperature and filter the precipitate.

- The solid product is washed and dried to yield the crude 3-amino-3-(4-chlorophenyl)propanoic acid.

-

- Yield: Approximately 65–85% depending on scale and conditions.

- Product isolated as a colorless solid.

- Elemental analysis confirms the expected composition (C, H, N, Cl content consistent with theoretical values).

Reaction Mechanism Insight :

This method follows a Knoevenagel-type condensation of the aldehyde with malonic acid, followed by ammonium acetate-mediated amination, yielding the β-amino acid directly.Reference : Detailed in a Wiley-VCH publication and a United States patent (US6448228 B1).

Esterification and Derivatization for Enhanced Purity and Stereochemical Control

Following the initial synthesis of the free acid, esterification and protection strategies are employed to improve handling and enable further synthetic transformations:

-

- The free acid is converted to methyl 3-amino-3-(4-chlorophenyl)propanoate by refluxing with methanol and thionyl chloride.

- This step facilitates purification and subsequent coupling reactions.

- Yields of methyl ester are reported around 91%.

Carbamate Protection and Peptide Coupling Analogues :

- The methyl ester is further reacted with N-isopropoxycarbonyl-S-valine in the presence of N-methylmorpholine and isobutylchloroformate at low temperatures (-40 to -15 °C) to form protected amino acid derivatives.

- This approach is used for stereoselective synthesis and peptide mimetics.

- Yields for these derivatives are high (~94%).

Reference : Elaborated in US patent US6448228 B1 with comprehensive physico-chemical characterization data.

Alternative Route via Benzyl Chloride Derivatives and Malonic Ester (Halogenated Phenyl Propionic Acid Synthesis)

An alternative synthetic approach involves the preparation of 3-(3-halogenophenyl)propionic acid derivatives, which can be adapted for 4-chlorophenyl analogues:

-

- (A) Alkylation of diethyl malonate with 4-chlorobenzyl chloride under basic conditions (e.g., sodium ethoxide in ethanol) at 40–50 °C.

- (B) Hydrolysis of the diethyl malonate derivative in aqueous sodium hydroxide to yield the disodium salt of the propanedioic acid intermediate.

- (C) Acidification with mineral acids (hydrochloric, sulfuric, or phosphoric acid) followed by solvent extraction and thermal decarboxylation at 120 °C to obtain the halogenated propionic acid.

-

- Uses readily available and inexpensive starting materials.

- Mild reaction conditions without the need for high pressure or dangerous reagents.

- High purity and yield of intermediate and final products (yields often >90%).

Potential for Amino Group Introduction :

- Subsequent amination steps can convert the propionic acid derivatives to the target β-amino acid hydrochloride.

Reference : Chinese patent CN101591232A provides detailed reaction conditions and yields for halogenated phenyl propionic acids, adaptable for the 4-chloro derivative.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| Malonic acid + 4-chlorobenzaldehyde + ammonium acetate (one-pot) | Malonic acid, 4-chlorobenzaldehyde, ammonium acetate, ethanol | Reflux, 8 h | 65–85 | Crude acid (solid) | Simple, scalable, racemic mixture |

| Esterification with thionyl chloride | 3-Amino-3-(4-chlorophenyl)propanoic acid, methanol, thionyl chloride | Reflux, 8 h | ~91 | Methyl ester (oil/solid) | Facilitates purification and further reactions |

| Carbamate protection and coupling | Methyl ester, N-isopropoxycarbonyl-S-valine, N-methylmorpholine, isobutylchloroformate | Low temp (-40 to -15 °C), stirring overnight | ~94 | Protected amino acid derivative (solid) | Enables stereoselective synthesis |

| Alkylation of diethyl malonate with 4-chlorobenzyl chloride | Diethyl malonate, 4-chlorobenzyl chloride, sodium ethoxide, ethanol | 40–50 °C, 1–2 h | >90 | Diethyl malonate derivative (liquid/solid) | Mild conditions, adaptable for halogenated phenyl derivatives |

| Hydrolysis and acidification steps | Above intermediate, NaOH, mineral acid | Room temp to 120 °C, 4–8 h | >90 | 3-(4-chlorophenyl)propionic acid (solid) | Efficient decarboxylation and isolation |

Research Findings and Analytical Data

- Elemental Analysis : Consistently matches theoretical values for carbon, hydrogen, nitrogen, and chlorine, confirming product identity and purity.

- GC-MS and HPLC : Used for monitoring reaction progress and verifying molecular weights and purity. For example, GC-MS shows molecular ion peaks at m/z 213 for methyl ester derivatives.

- Optical Activity : Enantiomeric excess can be controlled in derivative synthesis steps, with chiral HPLC employed to assess stereochemical purity.

- Physical Properties : The amino acid hydrochloride is typically isolated as a colorless solid with melting points and solubility profiles consistent with literature values.

Summary and Expert Perspective

The preparation of this compound is well-established through multiple synthetic routes:

- The classical Knoevenagel-type condensation of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux is a robust, scalable method yielding racemic product efficiently.

- Esterification and protection strategies enable further synthetic elaboration and stereochemical control, vital for pharmaceutical applications.

- Alternative alkylation of malonate esters with benzyl chloride derivatives followed by hydrolysis and decarboxylation offers a mild, high-yielding route adaptable to halogenated analogues.

These methods, supported by rigorous analytical characterization, provide a comprehensive toolkit for the preparation of this compound with high purity and yield, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylic acid group can be reduced to alcohols.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophilic reagents such as sodium azide can be employed.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azido derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an essential building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter activity positions it as a candidate for developing treatments for conditions such as depression, anxiety, and schizophrenia.

Case Study: Neurological Applications

In a study examining the effects of amino acid analogs on neurotransmitter systems, 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride was found to act as an antagonist to certain receptors in the central nervous system. This interaction could lead to novel therapeutic strategies for managing neurological disorders .

Biochemical Research

The compound is utilized in biochemical studies focused on amino acid transport mechanisms. Understanding how amino acids are absorbed and utilized in living organisms is crucial for various biological processes.

Research Findings

Research indicates that this compound can influence the transport of amino acids across cellular membranes, thereby providing insights into metabolic pathways and potential therapeutic targets for metabolic disorders .

Drug Design

The unique structure of this compound allows it to be employed in the design of novel drugs that selectively interact with specific receptors. This selectivity enhances therapeutic efficacy and reduces side effects.

Example of Drug Design Application

In drug design studies, researchers have explored modifications to the compound's structure to improve its binding affinity to target receptors. This approach has led to the development of more effective drugs with fewer adverse effects .

Neuroscience Studies

In neuroscience, this compound plays a critical role in investigating the effects of amino acids on brain function. It has been instrumental in exploring cognitive impairments and potential treatments.

Insights from Neuroscience Research

Studies have demonstrated that this compound can enhance or inhibit synaptic transmission, leading to new insights into cognitive processes such as learning and memory .

Synthetic Organic Chemistry

The reactivity of this compound is attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation reactions.

Synthetic Applications

This versatility allows for its use in synthesizing other complex organic molecules, making it a valuable reagent in organic synthesis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors in biological systems.

Pathways Involved: It can modulate neurotransmitter pathways, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Table 1: Key Compounds and Substituent Variations

*Calculated based on molecular formulas.

Key Observations:

- Electron-Withdrawing Groups (Cl, F, CN, NO₂): These substituents increase the acidity of the amino and carboxylic acid groups, influencing ionization states and bioavailability. For example, the cyano group in ’s compound enhances reactivity but may reduce metabolic stability .

- Hydroxyl Groups (): The 4-OH group improves solubility via hydrogen bonding but may increase susceptibility to oxidative degradation .

- Steric Effects (tert-butyl, ): Bulky groups enhance binding to hydrophobic pockets in proteins but reduce solubility .

Stereochemical Variations

- (R)- vs. (S)-Enantiomers: and highlight enantiomers like (R)-methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl. Stereochemistry affects target binding; for instance, the (S)-form may exhibit higher affinity for chiral receptors in viral proteases .

Ester vs. Carboxylic Acid Derivatives

Heavy Atom Incorporation

- Iodine Substituents () : The 3-iodophenyl derivative (MW 327.54 g/mol) is valuable in crystallography for heavy atom phasing but may increase molecular weight beyond Lipinski’s rule limits for oral drugs .

Biological Activity

3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, commonly referred to as (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride, has garnered significant attention in the fields of pharmacology and biochemistry due to its diverse biological activities. This compound is primarily recognized for its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride features an amino group and a 4-chlorophenyl substituent, which contribute to its biological interactions. The presence of the amino group allows for hydrogen bonding with various biological targets, while the chlorophenyl moiety may engage in hydrophobic interactions, enhancing its binding affinity to receptors and enzymes involved in neurotransmission and metabolic pathways .

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN2O2 |

| Molecular Weight | 228.66 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water |

The biological activity of (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride is primarily mediated through its interaction with specific receptors in the CNS. It has been identified as an antagonist at certain glutamate receptors, which are crucial for excitatory neurotransmission. This antagonistic action suggests potential applications in treating neurological disorders characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases .

Neurological Disorders

Research indicates that (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride holds promise in the treatment of various neurological conditions. Its ability to modulate excitatory neurotransmission makes it a candidate for further investigation in conditions such as:

- Epilepsy : By reducing excessive excitatory signaling.

- Alzheimer's Disease : Potentially protecting neurons from excitotoxicity.

- Parkinson's Disease : Modulating dopaminergic signaling pathways.

Antioxidant Properties

In addition to its neuropharmacological effects, studies have shown that derivatives of this compound exhibit antioxidant properties. For instance, certain analogs have demonstrated significant radical scavenging activity, suggesting their potential use in mitigating oxidative stress-related cellular damage .

Table 2: Biological Activities and Their Implications

| Activity | Implication |

|---|---|

| Glutamate Receptor Antagonism | Treatment of epilepsy and neurodegenerative diseases |

| Antioxidant Activity | Potential protective effects against oxidative stress |

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride resulted in a significant reduction in seizure frequency and severity. The compound was shown to effectively inhibit glutamate-induced excitotoxicity in neuronal cultures, supporting its potential role as a therapeutic agent for epilepsy .

Study 2: Antioxidant Efficacy

Another investigation evaluated the antioxidant properties of various derivatives of this compound using DPPH radical scavenging assays. Results indicated that some derivatives exhibited up to 50% inhibition of DPPH radicals at low concentrations, highlighting their potential use as antioxidant agents in therapeutic formulations .

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride, and how do purity outcomes vary between methods?

- Methodological Answer : The compound is typically synthesized via enantioselective routes using chiral building blocks. For example, Enamine Ltd. describes the use of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS 1204-74-6) with a molecular weight of 192.18, synthesized through asymmetric catalysis . Purity outcomes depend on reaction conditions:

- Step 1 : Condensation of 4-chlorobenzaldehyde with malonic acid derivatives.

- Step 2 : Chiral resolution via HPLC or enzymatic methods to isolate the desired enantiomer.

- Purity Variations : Solid-phase synthesis may yield ≥93% purity (AT), while solution-phase methods often require additional recrystallization steps .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the propanoic acid backbone (δ 2.8–3.1 ppm for CH₂) .

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (80:20) to resolve enantiomers. Retention times for (R)- and (S)-isomers differ by 1.5–2.0 minutes .

- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z 199.63 (C₉H₁₀ClNO₂) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hygroscopic degradation .

- Handling : Use gloves (nitrile) and fume hoods. Dissolve in DMSO (10 mM stock) for biological assays, avoiding aqueous buffers with pH >7.0 to prevent hydrolysis .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed when synthesizing enantiopure forms of this compound?

- Methodological Answer :

- Dynamic Kinetic Resolution : Employ palladium catalysts to racemize intermediates during synthesis, achieving >99% enantiomeric excess (ee) .

- Enzymatic Methods : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Data Contradictions : If ee drops below 95%, re-evaluate solvent polarity (e.g., switch from THF to toluene) to optimize stereocontrol .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteases (e.g., SARS-CoV-2 papain-like protease). The (S)-enantiomer shows stronger hydrogen bonding with Gly163 (binding energy: −8.2 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability. RMSD values >2.0 Å indicate conformational flexibility at the 4-chlorophenyl moiety .

Q. How does this compound influence tryptophan metabolic pathways, and how can such effects be experimentally validated?

- Methodological Answer :

- Hypothesis : The 4-chlorophenyl group may competitively inhibit tryptophan hydroxylase.

- Validation :

In Vitro Assays : Measure serotonin levels in HEK293 cells treated with 10–100 µM compound using LC-MS/MS.

Metabolite Profiling : Track kynurenine pathway intermediates via UPLC-QTOF .

Q. What experimental conditions lead to degradation, and how can stability be optimized?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light (254 nm) for 24 hours. Degradation products include 4-chlorobenzoic acid (HPLC peak at 4.7 min) .

- Stabilization : Add 0.1% w/v ascorbic acid to aqueous formulations to reduce oxidation. Avoid temperatures >25°C during lyophilization .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodological Answer :

- SAR Studies : Compare EC₅₀ values against analogs:

| Substituent | EC₅₀ (µM) | Target |

|---|---|---|

| 4-Cl | 12.3 | Protease X |

| 4-F | 18.7 | Protease X |

| 4-CH₃ | >50 | Protease X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.